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Abstract: 7-Nitroisoquinoline (CAS No. 13058-73-6) is a heterocyclic aromatic compound of

significant interest in medicinal chemistry and organic synthesis. As a key intermediate, its

functionalized isoquinoline scaffold serves as a foundational building block for more complex

molecules, including potential therapeutic agents. The strategic placement of the nitro group at

the 7-position profoundly influences the molecule's electronic properties, reactivity, and

intermolecular interactions, making a thorough understanding of its physical characteristics

essential for its effective application. This guide provides a comprehensive overview of the

known and predicted physical properties of 7-Nitroisoquinoline, offers standardized protocols

for its synthesis and characterization, and discusses the implications of these properties for

laboratory use and drug development workflows. It is important to note that while data for many

isoquinoline derivatives are available, specific experimental values for the 7-nitro isomer are

not always present in peer-reviewed literature. In such cases, this guide provides data from

closely related isomers and the parent compound for comparative context, ensuring a robust

and practical resource for the scientific community.

Molecular Identity and Core Properties
The foundational step in utilizing any chemical compound is to establish its fundamental

identity. 7-Nitroisoquinoline is a derivative of isoquinoline, a benzopyridine composed of a

benzene ring fused to a pyridine ring.[1] The nitro functional group (-NO2) at the C7 position
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acts as a strong electron-withdrawing group, which modulates the chemical behavior of the

entire ring system.

Caption: Chemical structure of 7-Nitroisoquinoline.

Table 1: Core Identifiers for 7-Nitroisoquinoline

Identifier Value Source

CAS Number 13058-73-6 [2]

Molecular Formula C₉H₆N₂O₂ [2]

Molecular Weight 174.16 g/mol [2]

Canonical SMILES
C1=CC2=C(C=C(N=C2)C=C1)

[O-]
N/A

| InChI Key | MXKZSCXYMSXOAO-UHFFFAOYSA-N |[3] |

Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its

intermediates are critical determinants of its behavior in both chemical and biological systems.

These parameters influence everything from reaction kinetics and purification efficiency to

formulation, solubility, and bioavailability.

Table 2: Summary of Physical Properties
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Property Value
Comments and
Comparative
Context

Source

Appearance
Yellow
powder/solid.

The nitroaromatic
system is a
chromophore,
typically imparting
a yellow color,
similar to 5-
Nitroisoquinoline.

[4][5]

Melting Point Data not available.

The related isomer, 5-

Nitroisoquinoline, has

a melting point of 106-

110 °C. Purity

significantly impacts

melting range.

[4]

Boiling Point Data not available.

The parent

compound,

isoquinoline, boils at

242-243 °C.[6] 5-

Nitroisoquinoline boils

at 340 °C.[5] High

boiling points are

expected for

nitroaromatic

compounds.

N/A

Density
1.354 g/cm³

(Predicted)

This is consistent with

a dense, solid

aromatic compound.

For comparison, the

density of liquid

isoquinoline is 1.099

g/mL.[6]

[2]

Solubility Data not available. Expected to have low

solubility in water but

N/A
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Property Value
Comments and
Comparative
Context

Source

good solubility in

common organic

solvents like ethanol,

acetone, and diethyl

ether, similar to the

parent isoquinoline.[1]

5-Nitroisoquinoline is

described as slightly

soluble in water.[5]

| pKa | Data not available. | The pKa of the parent isoquinoline is 5.42 (for the protonated form).

[6] The electron-withdrawing nitro group is expected to decrease the basicity of the ring

nitrogen, resulting in a lower pKa than the parent compound. | N/A |

Expert Insights:
Melting Point: For a synthetic chemist, the melting point is a primary indicator of purity. A

sharp melting range suggests a pure compound, whereas a broad and depressed range

indicates the presence of impurities. The lack of a reported value for 7-Nitroisoquinoline
highlights a data gap in the chemical literature.

Solubility: In drug development, solubility is a cornerstone property. Poor aqueous solubility

can hinder formulation and lead to low bioavailability. Understanding solubility in various

organic solvents is crucial for selecting appropriate systems for synthesis, purification (e.g.,

recrystallization), and analysis (e.g., chromatography).

pKa: The pKa value is critical for predicting the ionization state of a molecule at a given pH.

This affects its solubility, membrane permeability, and interaction with biological targets. The

predicted lower pKa for 7-Nitroisoquinoline compared to isoquinoline is a direct

consequence of the nitro group's electron-withdrawing nature.

Spectroscopic Characterization
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Spectroscopic analysis provides an unambiguous structural confirmation of a synthesized

molecule. Each technique probes different aspects of the molecular structure, and together

they form a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

¹H NMR: The proton NMR spectrum of 7-Nitroisoquinoline is expected to show six distinct

signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring (H1

and H3) will likely be the most downfield due to the deshielding effect of the nitrogen atom.

The protons on the benzene ring will be influenced by the strongly electron-withdrawing nitro

group; H6 and H8, being ortho to the nitro group, are expected to be significantly shifted

downfield compared to their positions in unsubstituted isoquinoline. Spin-spin coupling will

result in characteristic doublet and doublet of doublets splitting patterns. For comparison, in

5-Nitroisoquinoline, proton signals are observed between δ 7.7 and 9.4 ppm.[7]

¹³C NMR: The carbon NMR spectrum should display nine signals for the nine unique carbon

atoms. The carbon atom attached to the nitro group (C7) will be significantly deshielded.

Similar to the proton spectrum, the carbons in the pyridine ring (C1, C3) will also be

downfield. Data for the related 7-Nitroquinoline shows aromatic carbon signals in the range

of δ 120-155 ppm.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for 7-Nitroisoquinoline
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium-Weak

Aromatic C=C / C=N Ring Stretch 1620 - 1450 Medium-Strong

Nitro (NO₂) Symmetric Stretch 1370 - 1330 Strong

Nitro (NO₂)

Asymmetric
Stretch 1560 - 1515 Strong

| Aromatic C-H | Out-of-plane bend | 900 - 680 | Strong |

The two strong, sharp peaks for the nitro group are the most diagnostic feature in the IR

spectrum and serve as a reliable confirmation of successful nitration.[8]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The extended conjugated π-system of the nitroisoquinoline core is a strong chromophore. The

presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption

maxima compared to unsubstituted isoquinoline, indicating a more delocalized electronic

system.[9] Spectra are typically recorded in solvents like ethanol or methanol.

Experimental Methodologies
Trustworthy data is built on robust and reproducible experimental protocols. The following

sections detail standardized methods for the synthesis and characterization of 7-
Nitroisoquinoline.

Protocol 4.1: Synthesis via Electrophilic Nitration of
Isoquinoline
This protocol is an adapted method based on established procedures for the nitration of

quinoline and isoquinoline derivatives.[10][11][12] The nitration of isoquinoline typically yields a

mixture of 5-nitro and 8-nitro isomers. Achieving regioselectivity for the 7-position is challenging
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and may require specialized starting materials or conditions not widely reported. The following

is a general procedure for nitration, which would require subsequent chromatographic

separation to isolate the 7-nitro isomer.

Safety Precaution: This procedure involves highly corrosive and oxidizing strong acids. It must

be performed in a certified chemical fume hood with appropriate personal protective equipment

(PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction is highly

exothermic and requires strict temperature control.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (H₂SO₄,

5 mL per 1 g of isoquinoline).

Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

Substrate Addition: Slowly add isoquinoline (1.0 eq) to the cold, stirring sulfuric acid. Ensure

the temperature does not rise above 5 °C.

Nitrating Agent: In the dropping funnel, prepare the nitrating mixture by carefully adding

fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL).

Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 30-45 minutes,

maintaining the internal temperature below 5 °C.

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2

hours.

Quenching: Very slowly and carefully pour the reaction mixture over a large volume of

crushed ice with vigorous stirring. This step is highly exothermic.

Neutralization: Slowly basify the cold aqueous solution to a pH of 8-9 using a chilled solution

of aqueous sodium hydroxide (e.g., 4 M) or ammonium hydroxide. The product isomers will

precipitate as a solid.
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Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or

ethyl acetate (3x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude

product mixture.

Purification: Separate the isomers using column chromatography on silica gel, typically with

a hexane/ethyl acetate gradient system, to isolate the 7-Nitroisoquinoline isomer.
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Preparation

Reaction

Workup & Purification

1. Setup & Cool H₂SO₄

(0 °C)

2. Add Isoquinoline

Slowly

3. Add Nitrating Mixture
(< 5 °C)

Dropwise

4. Stir at 0-5 °C
(1-2 hours)

5. Quench on Ice

Carefully

6. Neutralize (pH 8-9)

7. Extract with DCM/EtOAc

8. Column Chromatography

Pure 7-Nitroisoquinoline

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 7-Nitroisoquinoline.
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Protocol 4.2: Melting Point Determination
The purpose of this protocol is to accurately determine the melting range of the purified solid,

which serves as a key criterion for purity.

Sample Preparation: Ensure the purified 7-Nitroisoquinoline sample is completely dry and

finely powdered.

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height

of 2-3 mm.

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

Then, decrease the heating rate to 1-2 °C per minute.

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ -

T₂. A pure compound will have a sharp range of < 2 °C.

Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the

integrity of the compound. While a specific Safety Data Sheet (SDS) for 7-Nitroisoquinoline is

not readily available, guidelines can be established from data for related nitroaromatic

compounds like 5-Nitroisoquinoline.[4][13]

Hazard Identification: Nitroaromatic compounds are generally classified as harmful if

swallowed, inhaled, or in contact with skin.[4] They can cause skin and eye irritation.

Handling:

Always handle in a well-ventilated area or a chemical fume hood.

Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

Avoid generating dust.
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Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container.

Keep in a cool, dry, dark place away from incompatible materials such as strong oxidizing

agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Directions
7-Nitroisoquinoline is a valuable chemical intermediate whose full potential is predicated on a

detailed understanding of its physical and chemical properties. This guide has consolidated the

available data, provided context through comparison with related compounds, and outlined

robust experimental protocols. The notable gaps in the literature, particularly concerning

experimentally determined melting point, boiling point, solubility, and pKa, represent an

opportunity for further research. The systematic characterization of 7-Nitroisoquinoline and

other less-studied isomers will provide the foundational data necessary to accelerate their

application in synthetic chemistry and the development of novel pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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